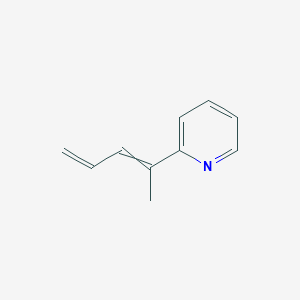
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is an organic compound with a unique structure characterized by multiple methyl groups and methylene bridges. This compound is part of the cyclohexadiene family, which is known for its conjugated diene system, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- can be achieved through several methods:
Dehydration of Cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol to form the desired compound.
Pyrolysis of Diacetate of Cyclohexane-1,2-diol: Heating the diacetate of cyclohexane-1,2-diol at high temperatures (around 540°C) can lead to the formation of the target compound.
Dehydrobromination with Quinoline: Treating 3-bromocyclohexene with quinoline can result in the formation of 1,3-Cyclohexadiene derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclohexadienones, while reduction can yield cyclohexanes.
Applications De Recherche Scientifique
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s conjugated diene system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in the formation of six-membered rings. This reactivity is due to the electron-rich nature of the diene system, which can interact with electron-deficient dienophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclohexadiene, 1,5,5,6-tetramethyl-: This compound has a similar structure but differs in the position of the methyl groups.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: Another similar compound with different methyl group positions.
1,4-Cyclohexadiene, 3,3,6,6-tetramethyl-: This compound has a different arrangement of the double bonds and methyl groups
Uniqueness
1,3-Cyclohexadiene, 1,2,3,4-tetramethyl-5,6-bis(methylene)- is unique due to its specific arrangement of methyl groups and methylene bridges, which influence its chemical reactivity and potential applications. The presence of multiple conjugated double bonds makes it particularly reactive in cycloaddition reactions, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
59339-90-1 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C12H16/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-2H2,3-6H3 |
Clé InChI |
RRPRLVGMVUDMJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C)C(=C)C(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


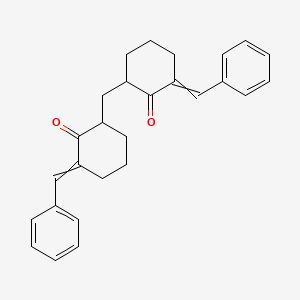
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)

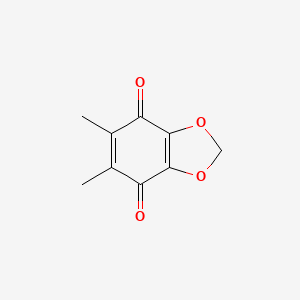
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
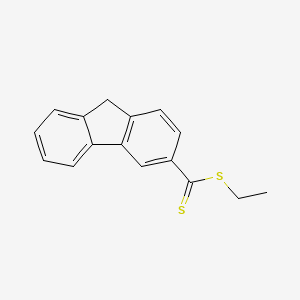
![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)
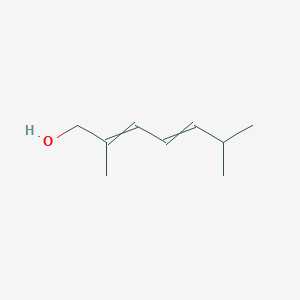
![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)
